molecular formula C10H15NS B1174186 Styryltrimethylsilane CAS No. 18001-47-3

Styryltrimethylsilane

Cat. No. B1174186
CAS RN: 18001-47-3
InChI Key:
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Description

Styryltrimethylsilane is an organosilicon compound . It is a trialkylsilane and its Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane .


Molecular Structure Analysis

Styryltrimethylsilane contains a total of 28 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

  • Functionalization of Surfaces : Styrylsilanes, including styryltrimethylsilane, have been used as coupling reagents for introducing organic functional groups on silica and glass surfaces. This is achieved through catalytic hydrosilylation and immobilization on silica under mild conditions (Kim, Lee, & Jun, 2018).

  • Organic-Inorganic Hybrid Materials : In the study of organic-inorganic hybrid materials, 4-styryltrimethoxysilane was cogelated using NH4F as a catalyst. This was followed by functionalization using Heck's reaction, showcasing the versatility of styryltrimethylsilane derivatives in material science (Carbonneau et al., 2003).

  • Preparation of Organolithium Compounds : Styryltrimethylsilane and its derivatives have been used in the preparation of organolithium compounds, specifically β-styryllithium, via transmetalation reactions. This method is noted for its efficiency and lack of undesirable by-products (Seyferth, Vaughan, & Suzuki, 1964).

  • Polymer Electrolyte Hybrid Membranes : Styryltrimethylsilane was grafted into poly(ethylene-co-tetrafluoroethylene) films to create a polymer electrolyte hybrid membrane with high proton conductivity and thermal stability. This application demonstrates its potential in fuel cell technology (Chen, Asano, Maekawa, & Yoshida, 2007).

  • Reactions with Ruthenium Carbonyl : A study involving β-styrylpentamethyldisilane and ruthenium carbonyl revealed the formation of β-styryltrimethylsilane. This research provides insights into the reactions of vinyldisilanes and the potential formation of silapropenyl and silylene ruthenium complexes (Dai, Kano, Kako, & Nakadaira, 1999).

  • Cross-Couplings in Organic Chemistry : Polymethylhydrosiloxane, used in combination with CsF, facilitates cross-coupling of alkynes with vinyl, styryl, and aryl halides. This illustrates the use of styryltrimethylsilane derivatives in complex organic synthesis processes (Gallagher & Maleczka, 2003).

  • Organic–Inorganic Polymer Hybrids : Styryltrimethylsilane is involved in the synthesis of organic–inorganic polymer hybrids, showcasing its role in creating materials with a balance of organic and inorganic components, useful in various industrial applications (Cazacu, Dra̧gan, & Vlad, 2003).

  • Cyanation of Organosilanes : Aryl-, diaryldimethyl-, and styrylsilanes have been cyanated under copper-mediated oxidative conditions. This method highlights the chemical versatility of styryltrimethylsilane and related compounds in producing nitriles (Wang & Chang, 2013).

properties

IUPAC Name

trimethyl-[(E)-2-phenylethenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIONWRDVKJFHRC-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Styryltrimethylsilane

CAS RN

19372-00-0
Record name Silane, trimethyl(2-phenylethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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